molecular formula C19H24F2N2O2 B6908841 N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide

Cat. No.: B6908841
M. Wt: 350.4 g/mol
InChI Key: BZVXSIRQJCLRPW-UHFFFAOYSA-N
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Description

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclopentanecarbonyl moiety, and a piperidinylacetamide structure

Properties

IUPAC Name

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2/c1-13(24)22-15-6-10-23(11-7-15)18(25)19(8-2-3-9-19)16-5-4-14(20)12-17(16)21/h4-5,12,15H,2-3,6-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVXSIRQJCLRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)C2(CCCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperidine with 2,4-difluorophenylcyclopentanecarbonyl chloride under basic conditions, followed by the introduction of the acetamide group through a subsequent reaction with acetic anhydride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinylacetamide derivatives and difluorophenyl-containing molecules. Examples include:

  • N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]methylamide
  • N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]propionamide

Uniqueness

What sets N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluorophenyl group enhances its stability and potential biological activity, while the piperidinylacetamide structure allows for versatile chemical modifications.

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